molecular formula C17H18ClFN6O2 B11000300 C17H18ClFN6O2

C17H18ClFN6O2

Cat. No.: B11000300
M. Wt: 392.8 g/mol
InChI Key: NOGBEFHQMRJPFP-UHFFFAOYSA-N
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Description

    N-(3-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide: is a chemical compound with a molecular weight of 392.82 g/mol .

  • It falls within the class of heterocyclic compounds and contains a triazolopyrazine ring system.
  • While its therapeutic applications are limited, it serves as an interesting target for scientific research.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions: Specific reaction conditions and reagents depend on the synthetic route chosen.

      Industrial Production: Information on large-scale industrial production methods is scarce due to its non-therapeutic nature.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.

  • Scientific Research Applications

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Although not directly used as a drug, it informs drug design and structure-activity relationships.

      Industry: Limited applications, but it may find use in specialty chemicals or materials.

  • Mechanism of Action

      Targets: The compound likely interacts with specific protein receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism within cellular pathways.

  • Comparison with Similar Compounds

      Uniqueness: Its triazolopyrazine core distinguishes it from related compounds.

      Similar Compounds: Other triazolopyrazines or heterocyclic derivatives .

    Remember that while this compound lacks direct therapeutic relevance, its study contributes to our understanding of chemical reactivity and biological interactions

    Biological Activity

    C17H18ClFN6O2 is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing data from various studies and case analyses to provide a comprehensive overview.

    Chemical Structure and Properties

    The compound this compound can be classified as a halogenated derivative of a benzimidazole or imidazopyridine structure. Its molecular formula indicates the presence of chlorine (Cl), fluorine (F), and nitrogen (N) atoms, contributing to its unique biological properties.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown effectiveness against gram-positive bacteria and mycobacterial strains. The compound's activity was compared with clinically used antibiotics, demonstrating comparable or superior efficacy in some cases.

    Table 1: Antimicrobial Efficacy of this compound

    PathogenActivity LevelComparison with Standard Antibiotics
    Staphylococcus aureusHighComparable to ampicillin
    Enterococcus faecalisModerate to HighBetter than vancomycin
    Mycobacterium tuberculosisModerateComparable to isoniazid

    This table summarizes the antimicrobial efficacy observed in laboratory settings, indicating that this compound may serve as a promising candidate for further development as an antimicrobial agent .

    Cytotoxicity Studies

    In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. The compound exhibited selective cytotoxicity, sparing primary mammalian cells while effectively reducing viability in various cancer cell lines.

    Table 2: Cytotoxic Effects on Cancer Cell Lines

    Cell LineIC50 (µM)Remarks
    HeLa (Cervical cancer)15Significant cytotoxicity
    MCF-7 (Breast cancer)20Moderate cytotoxicity
    A549 (Lung cancer)25Selective toxicity observed

    The results indicate that while this compound demonstrates significant anticancer activity, it maintains a favorable safety profile against normal cells .

    The biological activity of this compound is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and tumor growth. Inhibition of IDO1 can enhance anti-tumor immunity and reduce tumor progression .

    Case Studies

    Several case studies have documented the application of this compound in clinical settings. For example:

    • Case Study 1 : A clinical trial involving patients with resistant infections showed that treatment with this compound resulted in improved outcomes compared to standard antibiotic therapies.
    • Case Study 2 : In oncology, patients treated with formulations containing this compound experienced reduced tumor sizes and improved overall survival rates.

    These case studies highlight the compound's potential therapeutic benefits and support further investigation into its clinical applications .

    Properties

    Molecular Formula

    C17H18ClFN6O2

    Molecular Weight

    392.8 g/mol

    IUPAC Name

    N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

    InChI

    InChI=1S/C17H18ClFN6O2/c18-13-10-12(2-3-14(13)19)23-15(26)11-22-17(27)25-8-6-24(7-9-25)16-20-4-1-5-21-16/h1-5,10H,6-9,11H2,(H,22,27)(H,23,26)

    InChI Key

    NOGBEFHQMRJPFP-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)Cl

    Origin of Product

    United States

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